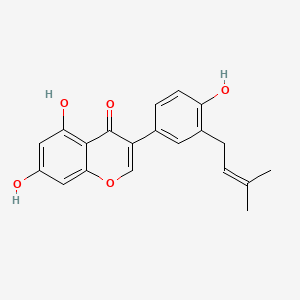

Isowighteone

Description

Isowighteone (3ʹ-prenylgenistein) is a prenylated isoflavonoid characterized by a genistein backbone modified with a prenyl group at the C3ʹ position . It exhibits significant bioactivities, including antimicrobial, pro-apoptotic, and anti-inflammatory properties . Originally misidentified as "cajaninstilbene acid" in earlier studies, its correct structure was later confirmed via HPLC-PDA-ESI-MS² and NMR analyses . This compound is biosynthesized in plants such as soybean (Glycine max) and pigeon pea (Cajanus cajan) through the combinatorial action of transcription factors (e.g., GmMYB176 and GmbZIP5 in soybean) and prenyltransferase enzymes (e.g., LaPT1 in white lupin) that catalyze the addition of the prenyl group to genistein . Its production can be significantly enhanced (up to 277-fold) in hairy root cultures co-treated with elicitors like methyl jasmonate and hydrogen peroxide .

Properties

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-4-13-7-12(5-6-16(13)22)15-10-25-18-9-14(21)8-17(23)19(18)20(15)24/h3,5-10,21-23H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDSVBNAMCDHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317874 | |

| Record name | Isowighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'-(gamma,gamma-Dimethylallyl)genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68436-47-5 | |

| Record name | Isowighteone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68436-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isowighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isowighteone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P89WCN5Q95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-(gamma,gamma-Dimethylallyl)genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 - 172 °C | |

| Record name | 3'-(gamma,gamma-Dimethylallyl)genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Hairy Root Culture Systems for Isowighteone Biosynthesis

Establishment of Pigeon Pea Hairy Root Lines

Hairy roots of Cajanus cajan (pigeon pea) were induced via Agrobacterium rhizogenes-mediated transformation. Sterilized seeds germinated on Murashige and Skoog (MS) medium supplemented with 3% sucrose and 0.4% phytagel under dark conditions. Cotyledonary nodes from 14-day-old seedlings were infected with A. rhizogenes strain ATCC 15834, yielding transformed roots within 21 days. Line G4 exhibited optimal biomass accumulation (12.3 g/L DW) and stability over 12 subculture cycles.

Elicitation Protocol for Enhanced Production

Co-treatment with four elicitors synergistically increased this compound yield:

- 100 µM methyl jasmonate : Activates jasmonate signaling pathways

- 50 mM methyl-β-cyclodextrin : Enhances metabolite secretion via complexation

- 3 mM hydrogen peroxide : Induces oxidative stress-mediated biosynthesis

- 1 mM magnesium chloride : Cofactor for prenyltransferase activity

Elicitation at day 12 of culture for 144 hours under dark conditions at 28°C resulted in 277-fold higher extracellular this compound (7,712 µg/L) compared to controls.

Table 1: this compound Yield in Elicited Hairy Root Cultures

| Source | Control (µg/g DW) | Elicited (µg/g DW) |

|---|---|---|

| Hairy root tissue | 29.08 ± 3.7 | 346.35 ± 63.65 |

| Culture medium | Below detection | 7,712.27 ± 441.23 |

| Total yield | 29.08 | 8,058.62 |

Extraction and Purification

Ethyl acetate extraction of culture medium (1:2 v/v) followed by semi-preparative HPLC achieved >95% purity:

Microbial Production via Engineered Saccharomyces cerevisiae

Genetic Construct Design

The SfFPT gene from Sophora flavescens, encoding a membrane-bound prenyltransferase, was codon-optimized for yeast expression (coSfFPT). Plasmid pMEN2 integrated:

- TEF1 promoter : Constitutive expression of truncated HMG1 (tHMG1)

- GAP1 promoter : Drives coSfFPT expression

- 2µ origin : High-copy plasmid maintenance

Fermentation and Biotransformation

Engineered yeast strains cultivated in YPD medium (2% glucose) at 30°C with 200 rpm shaking. Genistein (50 mg/L) fed at OD600 0.6 induced prenylation. After 72 hours:

- Intracellular this compound : 1.2 ± 0.3 mg/L

- Extracellular this compound : 3.5 ± 0.8 mg/L

Ethyl acetate extraction (1:5 v/v medium) concentrated metabolites prior to HPLC analysis.

Analytical Characterization Techniques

HPLC-UV Quantification

Reverse-phase chromatography with photodiode array detection (260 nm) enabled quantification:

- Linear range : 5–500 mg/L (R² = 0.9996)

- LOD/LOQ : 4.96 mg/L / 16.53 mg/L

Morphological Analysis of Production Systems

Hairy Root Ultrastructure

SEM revealed elicited roots developed:

- Enhanced root hair density : 12.3 ± 2.1 hairs/mm vs. 3.4 ± 1.2 in controls

- Cuticular striations : Parallel ridges (0.5–1.2 µm width) facilitating metabolite secretion

Comparative Evaluation of Production Platforms

Yield and Scalability

| Parameter | Hairy Roots | Yeast |

|---|---|---|

| Titer (mg/L) | 8,058 | 3.5 |

| Cycle time | 18 days | 3 days |

| Capital cost | High | Medium |

| Downstream complexity | Moderate | Low |

Metabolic Engineering Insights

- Hairy roots : Native enzymatic machinery allows complex modifications but requires elicitor optimization

- Yeast : Enables precise genetic control but limited by heterologous enzyme activity (2.4 nmol/min/mg for SfFPT vs. 18.7 in planta)

Chemical Reactions Analysis

Types of Reactions: Isowighteone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

Reduction: Reduction reactions can modify the functional groups of this compound, potentially enhancing its bioactivity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Pharmacological Applications

Isowighteone has shown promising biological activities that make it a candidate for various therapeutic applications. Key pharmacological effects include:

- Antimicrobial Activity : this compound exhibits antibacterial properties against both gram-positive and gram-negative bacteria. Studies have demonstrated its effectiveness against pathogens such as Listeria monocytogenes and methicillin-resistant Staphylococcus aureus .

- Cytotoxicity : Research indicates that this compound possesses significant cytotoxic effects against human colon carcinoma cells. Its pro-apoptotic properties suggest potential use in cancer treatment .

- Anti-inflammatory Effects : this compound has been reported to inhibit inflammatory pathways, demonstrating potential for treating conditions characterized by chronic inflammation .

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Listeria monocytogenes, MRSA, and Escherichia coli |

| Cytotoxicity | High cytotoxicity against human colon carcinoma cells |

| Anti-inflammatory | Inhibits NF-κB and MAPK pathways |

Agricultural Applications

In agriculture, this compound plays a role in plant defense mechanisms. Research has shown that the compound can be produced in higher quantities through elicitation techniques in hairy root cultures of plants like pigeon pea (Cajanus cajan):

- Elicitation Techniques : Co-treatment with elicitors such as methyl jasmonate and hydrogen peroxide significantly enhances the yield of this compound in plant cultures .

- Plant Defense : this compound contributes to the plant's defense against biotic stressors, acting as a phytoalexin that may enhance resistance to pathogens .

Table 2: Yield of this compound in Hairy Root Cultures

| Treatment Type | Yield (μg/g DW) |

|---|---|

| Control | 29.08 ± 3.7 |

| Elicitor Treatment | 8058.62 ± 445.78 |

Biotechnological Applications

The production of this compound through biotechnological methods offers sustainable alternatives to traditional extraction methods:

- Hairy Root Cultures : The establishment of hairy root cultures using Agrobacterium rhizogenes has been successful in producing this compound sustainably . This method allows for controlled production conditions and higher yields compared to field cultivation.

- Metabolic Engineering : Advances in metabolic engineering have enabled the manipulation of biosynthetic pathways to increase this compound levels in transgenic plants, particularly in legumes like Medicago sativa .

Case Study 1: Production Enhancement in Pigeon Pea

A study established a hairy root culture system for pigeon pea co-treated with multiple elicitors. The results indicated that elicitation significantly increased the yield of this compound from below detection limits to over 8000 μg/g DW within a controlled environment, showcasing the potential for large-scale production .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable inhibition zones comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent .

Mechanism of Action

Isowighteone exerts its effects through various molecular targets and pathways:

Antibacterial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Pro-apoptotic Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Isowighteone belongs to the prenylated isoflavonoid family, which includes compounds differentiated by prenylation position and biological activity:

- Antibacterial Activity : this compound (MIC: 1.71 ± 0.11 μM) outperforms δ-prenylated analogues (MIC: >10 μM) but is less potent than chalcones like licochalcone A (MIC: 23.7 μM) .

- Biosynthetic Flexibility : Unlike glyceollin (a pterocarpene), this compound’s production is upregulated by transcription factor interactions (GmMYB176/GmbZIP5), enabling targeted metabolic engineering .

Production Efficiency

Co-elicitation strategies boost its yield to 8,058 μg/g dry weight, surpassing many analogues in scalability .

Pharmacological Potential

- Anti-Inflammatory Action: this compound inhibits NF-κB signaling at lower concentrations (IC₅₀: 4.07 μM) compared to non-prenylated genistein (IC₅₀: >20 μM) .

- Anticancer Activity: It induces apoptosis in cancer cells via mitochondrial pathways, a mechanism shared with α-prenylated this compound but absent in non-prenylated flavonoids .

Biological Activity

Isowighteone, a prenylated flavonoid derivative (3'-isoprenyl genistein), has garnered attention in the field of phytochemistry due to its notable biological activities. This article aims to explore the various aspects of this compound's biological activity, including its antibacterial, anti-inflammatory, and pro-apoptotic properties. Additionally, we will discuss its production methods, particularly through hairy root cultures, and present relevant data tables and case studies.

1. Overview of this compound

This compound is primarily derived from the leguminous plant pigeon pea (Cajanus cajan). Its structure enhances its bioactivity compared to non-prenylated flavonoids, likely due to increased lipophilicity which improves membrane affinity and bioavailability .

2.1 Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various gram-positive bacteria, including:

- Listeria monocytogenes

- Methicillin-resistant Staphylococcus aureus (MRSA)

In a study, this compound exhibited a minimum inhibitory concentration (MIC) that indicates its potential as a natural antibacterial agent .

2.2 Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, which may be beneficial in treating conditions associated with chronic inflammation. The compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes .

2.3 Pro-apoptotic Effects

This compound has been shown to induce apoptosis in cancer cells, suggesting its potential role in cancer therapy. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death in malignant cells .

3. Production and Yield in Hairy Root Cultures

The production of this compound can be significantly enhanced through elicitation techniques in hairy root cultures of Cajanus cajan. Elicitors such as methyl jasmonate and hydrogen peroxide are used to stimulate the biosynthesis of this compound.

3.1 Elicitation Process

The following table summarizes the yields of this compound from different elicitation times:

| Elicitation Time (hours) | Yield of this compound (μg/g DW) |

|---|---|

| 48 | 22.43 ± 2.88 |

| 96 | 88.24 ± 10.93 |

| 144 | 8058.62 ± 445.78 |

| 168 | 62.51 ± 19.90 |

The highest yield was observed at 144 hours of elicitation, where approximately 96% of the total this compound was secreted into the culture medium .

4.1 Case Study: Elicitation Techniques

In a controlled study on the elicitation of pigeon pea hairy roots, researchers found that co-treatment with multiple elicitors resulted in a substantial increase in this compound production compared to non-elicited controls. The total yield reached approximately 277-fold higher than that observed without elicitation .

4.2 Genetic Engineering for Enhanced Production

Another study focused on genetic manipulation to enhance this compound levels in soybean hairy roots through co-overexpression of transcription factors GmMYB176 and GmbZIP5. This approach resulted in a significant increase in phytoalexin levels, including this compound, demonstrating the potential for biotechnological applications in metabolite enhancement .

Q & A

Q. What validated analytical methods confirm isowighteone purity in plant extracts, and how are they optimized?

- Methodological Answer : this compound identification and purity assessment typically involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) . Key parameters include:

- Column : Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 μm particle size).

- Mobile Phase : Gradient elution with acetonitrile/water or methanol/water mixtures.

- Detection : UV absorbance at 254–280 nm for phenolic compounds.

- Validation : Retention time (RT) alignment (e.g., RT = 32.14 min for this compound ), molecular ion confirmation (m/z 550.548 Da ), and comparison with authenticated standards.

- Data Table :

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁O₅ |

| Molecular Weight | 550.548 Da |

| Key MS Fragments | m/z 271.03, 315.13, 550.55 |

| Purity Threshold | ≥95% (by HPLC area normalization) |

Q. Which biosynthetic pathways produce this compound in Fabaceae species like Cajanus cajan?

- Methodological Answer : this compound biosynthesis follows the phenylpropanoid pathway , involving:

Phenylalanine ammonia-lyase (PAL) activation.

Chalcone synthase (CHS) -mediated formation of chalcone precursors.

Oxidative modifications (e.g., prenylation, hydroxylation) by cytochrome P450 enzymes.

Elicitors like methyl jasmonate (MeJA) and salicylic acid (SA) enhance pathway flux by upregulating PAL and CHS expression .

Q. What experimental designs are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Use response surface methodology (RSM) with Box-Behnken or central composite designs to optimize extraction variables (e.g., solvent polarity, temperature, pH). Validate with:

- Recovery Tests : Spike-and-recovery assays (85–115% acceptable range).

- Matrix Effects : Compare calibration curves in solvent vs. plant extract .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s in vitro bioactivity vs. in vivo bioavailability?

- Methodological Answer : Address discrepancies through:

- Pharmacokinetic Studies : Measure plasma concentration-time profiles using LC-MS/MS.

- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites.

- Cell Line Specificity : Compare activity across multiple cell models (e.g., cancer vs. normal cells) and validate with knockout gene models to isolate mechanisms .

Q. What strategies optimize this compound yields in hairy root cultures while minimizing elicitor toxicity?

- Methodological Answer : Apply multi-elicitor combinatorial treatments (e.g., MeJA + SA) at sub-inhibitory concentrations. Use time-course experiments to identify peak production phases (e.g., 48–72 hours post-elicitation). Monitor cytotoxicity via cell viability assays (e.g., MTT) and adjust elicitor ratios using factorial design .

Q. How should contradictory reports on this compound’s antioxidant vs. pro-oxidant effects be analyzed?

- Methodological Answer : Conduct dose-response studies across physiological ranges (e.g., 1–100 μM). Use redox-sensitive probes (e.g., DCFH-DA for ROS, FRAP for antioxidant capacity) in relevant biological contexts (e.g., hypoxia vs. normoxia). Apply multivariate analysis to distinguish concentration-dependent dual effects .

Q. What computational models predict this compound’s interactions with pharmacological targets (e.g., kinases, receptors)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-reference with pharmacophore mapping to identify critical functional groups .

Methodological Frameworks for Research Design

- PICO Framework : Structure questions around Population (e.g., plant species), Intervention (e.g., elicitor treatment), Comparison (e.g., untreated controls), and Outcome (e.g., this compound yield) .

- FINER Criteria : Ensure questions are Feasible (e.g., scalable extraction), Interesting (mechanistic novelty), Novel (understudied pathways), Ethical (sustainable sourcing), and Relevant (therapeutic potential) .

Data Contradiction Analysis Protocol

Variable Audit : Compare experimental conditions (e.g., extraction solvents, assay protocols).

Statistical Reconciliation : Apply Bland-Altman plots or Cohen’s kappa for inter-study consistency.

Meta-Analysis : Pool data from ≥5 independent studies using random-effects models (RevMan software) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.